REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH:6]([O:15][S:16]([CH3:17])(=[O:18])=[O:19])[C:7]2([CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:12][CH2:13][CH2:14]1.[ClH:31].[N:20]12[CH2:21][CH2:22][CH2:23][N:24]=[C:25]1[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]2.[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[CH3:1][O:2][C:3](=[O:4])[C:5]1=[CH:6][C:7]2([CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:12][CH2:13][CH2:14]1
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Name
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COC(=O)C1CCCC2(CCCC2)C1OS(C)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCCC2(CCCC2)C1OS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)C1=CC2(CCCC2)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |